4-Amino-4,6-dideoxy-D-mannose

描述

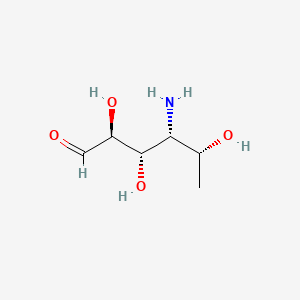

Structure

3D Structure

属性

IUPAC Name |

(2S,3S,4R,5R)-4-amino-2,3,5-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-3(9)5(7)6(11)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHGPSGGFKLPTD-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185273 | |

| Record name | 4-Amino-4,6-dideoxy-D-mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31348-80-8 | |

| Record name | 4-Amino-4,6-dideoxy-D-mannose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31348-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4,6-dideoxy-D-mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031348808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4,6-dideoxy-D-mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73JD8O473G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Enzymology of 4 Amino 4,6 Dideoxy D Mannose

Precursor Metabolism and Nucleotide Sugar Formation (e.g., GDP-mannose Biosynthesis)

The journey to 4-amino-4,6-dideoxy-D-mannose begins with the synthesis of its precursor, guanosine (B1672433) diphosphate-D-mannose (GDP-D-mannose). This nucleotide sugar is a central metabolite in many organisms, serving as a donor for glycosylation reactions and as a branching point for the synthesis of various other sugars. flybase.orgmicrobiologyresearch.org The biosynthesis of GDP-D-mannose typically starts from the glycolytic intermediate, fructose-6-phosphate (B1210287). plos.orgresearchgate.net

In a series of enzymatic steps, fructose-6-phosphate is converted to GDP-D-mannose. This process involves:

Isomerization: Phosphomannose isomerase (PMI) catalyzes the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate (B13060355). plos.org

Mutase Activity: Phosphomannomutase (PMM) then converts mannose-6-phosphate to mannose-1-phosphate. microbiologyresearch.orgplos.org

Nucleotidyl Transfer: Finally, GDP-mannose pyrophosphorylase (GMPP or ManC) catalyzes the reaction of mannose-1-phosphate with guanosine triphosphate (GTP) to form GDP-D-mannose and pyrophosphate. microbiologyresearch.orgplos.org

In some bacteria, such as Vibrio cholerae O1, a bifunctional enzyme, phosphomannose isomerase-guanosine diphosphomannose pyrophosphorylase (RfbA), can catalyze both the initial isomerization and the final pyrophosphorylase step. nih.gov The subsequent conversion of mannose-6-phosphate to mannose-1-phosphate is carried out by phosphomannomutase (RfbB). nih.gov

Dedicated Enzymatic Cascade for this compound Production

Once GDP-D-mannose is formed, it enters a specific two-step enzymatic pathway to be converted into GDP-4-amino-4,6-dideoxy-D-mannose. researchgate.net This cascade involves a dehydration reaction followed by a stereospecific amination.

Mechanistic Characterization of Initial Hexose (B10828440) Dehydration (e.g., GDP-mannose 4,6-dehydratase)

The first committed step in the biosynthesis of this compound is the irreversible dehydration of GDP-D-mannose, catalyzed by the enzyme GDP-mannose 4,6-dehydratase (GMD, also known as RfbD). researchgate.netwikipedia.orgrcsb.org This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. rcsb.orgnih.gov

The reaction mechanism of GMD proceeds through a three-step process:

Oxidation: The reaction is initiated by the transfer of a hydride from the C4' hydroxyl group of the mannose moiety to the enzyme-bound NADP+ cofactor, resulting in the formation of a GDP-4-keto-6-deoxy-D-mannose intermediate and NADPH. nih.gov

Dehydration: An active site base, such as a glutamate (B1630785) residue, facilitates the elimination of a water molecule from C5' and C6' of the sugar. rcsb.orgnih.gov

Reduction: The NADPH generated in the first step then reduces the C6' position, yielding the final product, GDP-4-keto-6-deoxy-D-mannose, and regenerating the NADP+ cofactor. nih.gov

The product of this reaction, GDP-4-keto-6-deoxy-D-mannose, is a key intermediate that serves as a branch point for the synthesis of several other deoxyhexoses, including GDP-L-fucose and GDP-D-rhamnose. nih.govpnas.org

Molecular Mechanisms of Stereospecific Amination by GDP-Perosamine Synthase (RfbE/PerA)

The final and defining step in the synthesis of this compound is the stereospecific amination of the C4' keto group of GDP-4-keto-6-deoxy-D-mannose. This reaction is catalyzed by GDP-perosamine synthase, an enzyme also designated as RfbE or PerA. researchgate.netqmul.ac.ukuniprot.org This enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase. wisc.edunih.govqmul.ac.uk

PLP, the active form of vitamin B6, is a versatile coenzyme essential for a wide range of enzymatic reactions, particularly in amino acid and amino sugar metabolism. ebi.ac.ukdrugbank.comwikipedia.org In the case of GDP-perosamine synthase, PLP plays a central role in the transfer of an amino group from a donor molecule, typically L-glutamate, to the sugar substrate. uniprot.orgwikipedia.org

The catalytic cycle involves the formation of a Schiff base (internal aldimine) between PLP and a lysine (B10760008) residue in the enzyme's active site. drugbank.com The amino acid substrate (L-glutamate) displaces the lysine to form a new Schiff base (external aldimine) with PLP. drugbank.com This is followed by a tautomerization to a quinonoid intermediate, which is then reprotonated to form a ketimine. Hydrolysis of the ketimine releases the alpha-keto acid (2-oxoglutarate) and leaves the amino group attached to the coenzyme, forming pyridoxamine (B1203002) 5'-phosphate (PMP). wikipedia.org The PMP then donates the amino group to the C4'-keto group of the GDP-4-keto-6-deoxy-D-mannose substrate to form the final product, GDP-4-amino-4,6-dideoxy-D-mannose, and regenerate the PLP-enzyme complex. wikipedia.orgwikipedia.org

GDP-perosamine synthase exhibits high specificity for its substrates. It utilizes GDP-4-keto-6-deoxy-D-mannose as the amino acceptor and L-glutamate as the preferred amino donor. uniprot.org The enzyme's active site is structured to accommodate the guanosine diphosphate (B83284) moiety and the specific stereochemistry of the sugar. nih.gov Structural studies of GDP-perosamine synthase from Caulobacter crescentus have revealed that it is a dimeric enzyme, with the active sites formed by residues from both subunits. nih.govacs.org This intricate architecture ensures the precise positioning of the substrates and the PLP cofactor for efficient and stereospecific catalysis. nih.gov

Kinetic studies of the RfbE protein from Vibrio cholerae O1 have determined the enzyme's affinity for its substrates. The Km value for GDP-4-keto-6-deoxy-D-mannose was found to be 0.06 mM, and for the cosubstrate L-glutamate, it was 0.1 mM. nih.gov

Characterization of Auxiliary Biosynthetic Enzymes

Gene Cloning and Heterologous Expression of Biosynthetic Genes

The genes responsible for the biosynthesis of GDP-D-perosamine have been successfully cloned and expressed in heterologous hosts, primarily Escherichia coli, to facilitate the study of the enzymes and the in vitro production of the final product.

In one notable study, the rfbD and rfbE genes from Vibrio cholerae O1 were cloned into E. coli expression vectors. nih.gov This allowed for the overproduction of the corresponding enzymes, GDP-D-mannose-4,6-dehydratase (RfbD) and GDP-perosamine synthase (RfbE), in E. coli BL21 (DE3). nih.gov The successful expression of these genes established a foundation for both the in vitro synthesis of GDP-D-perosamine and the potential for developing an in vivo perosaminylation system in a bacterial host. nih.gov

Similarly, the gene encoding GDP-perosamine synthase (PerA) from E. coli O157:H7 has been cloned and the recombinant protein purified. ebi.ac.uk The MUR1 gene from Arabidopsis thaliana, which encodes a GDP-D-mannose-4,6-dehydratase, has also been cloned and expressed in E. coli. pnas.org This demonstrated that the cDNA encoded a functional enzyme capable of restoring L-fucose synthesis in vitro. pnas.org

Purification and Enzymatic Assays of Recombinant Proteins

Following heterologous expression, the recombinant enzymes of the perosamine biosynthetic pathway are purified to allow for detailed characterization. A common method for purification involves affinity chromatography, such as using a His-tag system with Ni-NTA-agarose. nih.govresearchgate.net

Enzymatic assays are then performed to confirm the activity of the purified proteins and to study their reaction mechanisms. For instance, the activity of purified His-tagged RfbE from V. cholerae O1 was analyzed, and the enzymatic conversion of GDP-D-mannose to GDP-D-perosamine was optimized. nih.gov The final product, GDP-D-perosamine, was subsequently purified and its identity confirmed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and chromatography. nih.gov

For GDP-mannose-4,6-dehydratase, the assay typically involves incubating the enzyme with its substrate, GDP-mannose, and NADP+. nih.gov The product, GDP-4-keto-6-deoxymannose, can then be purified and used in subsequent enzymatic reactions. nih.gov The activity of GDP-perosamine synthase is assayed by reacting the purified enzyme with GDP-4-keto-6-deoxymannose and L-glutamate. nih.gov

Kinetic Parameters and Substrate Range Determination for Key Enzymes

Kinetic studies are essential for understanding the efficiency and substrate specificity of the biosynthetic enzymes. For the His-tag RfbE fusion protein from V. cholerae O1, the following kinetic parameters were determined nih.gov:

| Substrate | Km (mM) | Vmax (nkat/mg) |

| GDP-4-keto-6-deoxy-D-mannose | 0.06 | 38 |

| L-glutamate | 0.1 | 42 |

Data from Albermann, C. & Piepersberg, W. (2001). nih.gov

Kinetic analyses of GDP-perosamine synthase from Caulobacter crescentus have also been conducted using both its natural substrate and an unnatural substrate, GDP-3-deoxyperosamine. nih.gov The Km for the unnatural substrate was similar to that of the natural substrate; however, the kcat was significantly lower, by a factor of approximately 200. nih.govnih.gov This suggests that while the unnatural substrate can bind to the active site, its positioning is not optimal for efficient catalysis. nih.gov

Structural Biology of Biosynthetic Enzymes (X-ray Crystallography and Active Site Analysis)

The three-dimensional structures of several key enzymes in the perosamine biosynthetic pathway have been determined by X-ray crystallography, providing valuable insights into their catalytic mechanisms.

The structure of a site-directed mutant (K186A) complexed with GDP-perosamine and the wild-type enzyme complexed with an unnatural ligand, GDP-3-deoxyperosamine, have been determined to 1.6 Å and 1.7 Å resolution, respectively. nih.gov These structures revealed how substrates and products are accommodated within the active site. nih.gov

GDP-4-keto-6-deoxy-D-mannose 3-dehydratase (ColD) , an enzyme that utilizes the same substrate as GDP-perosamine synthase but catalyzes a dehydration reaction, has also been structurally studied. acs.orgnih.gov Unlike GDP-perosamine synthase, ColD uses a histidine residue instead of the typical lysine to interact with the PLP cofactor. nih.govscispace.com The structure of a ColD mutant with an asparagine replacing the active site histidine was determined in the presence of GDP-perosamine, revealing the sugar analog trapped in the active site as an external aldimine. nih.gov The hexose moiety of the ligand adopts a boat conformation rather than the more common chair conformation. nih.gov

Site-Directed Mutagenesis for Probing Catalytic Mechanisms

Site-directed mutagenesis is a powerful tool for investigating the roles of specific amino acid residues in enzyme catalysis. In the study of perosamine biosynthetic enzymes, this technique has been used to elucidate key aspects of their mechanisms.

For GDP-perosamine synthase from C. crescentus, a K186A mutant was created. nih.govrcsb.org The crystal structure of this mutant in complex with GDP-perosamine provided insights into substrate binding. nih.govrcsb.org

In the case of ColD, replacing the active site histidine (His188) with a lysine resulted in a mutant that was unable to catalyze the dehydration reaction. scispace.com The crystal structure of this mutant revealed a trapped geminal diamine, a tetrahedral intermediate in the formation of pyridoxamine 5'-phosphate (PMP) from PLP. scispace.com This supported the proposed ping-pong mechanism for ColD, which involves the conversion of PLP to PMP followed by the dehydration step. scispace.com Further studies on a similar enzyme, CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-dehydratase (E1), also showed that replacing the active site histidine with a lysine abolished dehydratase activity. scispace.com

Biosynthesis of N-Acetylated and Other Derivatives of this compound

N-acetylated and other derivatives of this compound are also found in the O-antigens of various bacteria. wisc.edunih.gov For example, N-acetyl-perosamine is found in the O-antigen of E. coli O157:H7. wikipedia.org

The biosynthesis of GDP-N-acetyl-D-perosamine in E. coli O157:H7 is believed to proceed via GDP-4-keto-6-deoxy-D-mannose, followed by a transamination reaction catalyzed by PerA (GDP-perosamine synthase) and an acetylation reaction catalyzed by PerB. ebi.ac.uk The genes for both PerA and PerB from E. coli O157:H7 have been overproduced and the recombinant proteins purified. ebi.ac.uk The final product of the reaction catalyzed by PerB was confirmed to be GDP-N-acetyl-D-perosamine through chromatography, mass spectrometry, and ¹H-NMR. ebi.ac.uk

Furthermore, homopolysaccharides of this compound decorated with (S)-2,4-dihydroxybutyryl or N-acetyl groups have been identified in the O-chains of Vibrio cholerae O1 and a marine V. cholerae strain, respectively. mdpi.com The O-polysaccharides of Brucella abortus and Yersinia enterocolitica O9 are homopolymers of N-formyl-d-perosamine. mdpi.com

Chemical Synthesis and Derivatization Methodologies for 4 Amino 4,6 Dideoxy D Mannose

Strategies for Stereoselective Synthesis of the 4-Amino-4,6-dideoxy-D-mannose Monosaccharide

The creation of the this compound monosaccharide requires precise stereochemical control at multiple chiral centers. Chemical synthesis approaches typically start from more common sugars, such as D-mannose, and introduce the required functionalities through a sequence of stereoselective reactions.

A key challenge is the stereospecific introduction of the amino group at the C-4 position with the correct manno-configuration. One successful strategy involves the formation of a 3,4-epoxide from a suitable D-mannose precursor. acs.org The subsequent ring-opening of this epoxide with an azide (B81097) nucleophile (N₃⁻) can provide the desired C-4 azido (B1232118) group, which serves as a precursor to the amine. The regioselectivity of the epoxide opening—whether the attack occurs at C-3 or C-4—is highly dependent on the reaction conditions and the nature of other protecting groups on the sugar ring. For instance, the presence of a benzoyl group at the C-2 hydroxyl was found to alter the ratio of C-3 to C-4 attack, demonstrating the influence of neighboring groups on the reaction's outcome. acs.org The C-4 azido group can then be reduced to the target C-4 amino group in a subsequent step.

Another critical modification is the deoxygenation at the C-6 position. While this is often achieved through the hydrogenolysis of a 6-bromo or 6-iodo derivative, an alternative high-yielding protocol involves the redox rearrangement of benzylidene acetals. taylorfrancis.com This method provides direct access to the 6-deoxy sugar scaffold from a readily available acetal (B89532) precursor in a single step, offering an efficient alternative to traditional multi-step routes. taylorfrancis.com Other synthetic strategies for amino sugar synthesis in general include the reduction of oxime and azide derivatives and additions to double bonds in glycal substrates. mostwiedzy.pl

Glycosylation Strategies for Oligosaccharide Assembly Utilizing this compound Residues

The assembly of oligosaccharides containing perosamine is essential for mimicking bacterial antigens, such as those from Brucella species and Vibrio cholerae, for use in diagnostics and vaccine development. frontiersin.orgnih.gov

Achieving high stereoselectivity in glycosylation to form the desired α-glycosidic linkage, characteristic of many natural perosamine-containing structures, is a primary focus. The mannose configuration of perosamine means that an α-linkage is a 1,2-trans glycosidic bond.

Strategies often employ glycosyl donors with a "non-participating" group at the C-2 position to favor the formation of the α-anomer. Thioglycosides have been effectively used as glycosyl donors to generate these 1,2-trans-glycosidic linkages. rsc.orgcdnsciencepub.com For example, the activation of S-ethyl thioglycoside derivatives of 4-azido-4,6-dideoxy-D-mannose with promoters like methyl triflate has been shown to produce α1,2-linked products exclusively, even with a non-participating benzyl (B1604629) ether at C-2. cdnsciencepub.com

However, challenges can arise, particularly in blockwise syntheses where the glycosyl donor is itself an oligosaccharide. It has been observed that while monosaccharide donors of N-acylated perosamine provide excellent α-selectivity, analogous oligosaccharide donors can lead to the formation of considerable amounts of the undesired β-linked product. nih.gov To overcome this, conducting the glycosylation reaction at elevated temperatures to operate under thermodynamic control can substantially increase the yield of the more stable α-linked oligosaccharide. This effect is particularly pronounced when using glycosyl trichloroacetimidates as donors compared to thioglycosides or glycosyl chlorides. nih.gov

Chemical synthesis has enabled the creation of various well-defined perosamine-containing oligosaccharides. These synthetic antigens are critical for studying antibody recognition and developing specific serodiagnostic tests.

Homo-oligomers:

α-(1→2)-linked oligomers: Linear homooligomers of N-formyl-perosamine (4-formamido-4,6-dideoxy-D-mannose) linked α-(1→2) are characteristic of the Brucella A-antigen. rsc.orgcdnsciencepub.com Synthetic strategies have successfully produced di-, tri-, tetra-, and pentasaccharides of this type. cdnsciencepub.com

α-(1→3)-linked oligomers: The M-epitope of the Brucella O-polysaccharide is characterized by an α-(1→3) linkage between N-formyl-d-perosamine residues. frontiersin.orgnih.gov An efficient approach for synthesizing these structures uses an α-(1→3)-linked disaccharide thioglycoside as a key building block to assemble larger tri- and tetrasaccharide fragments. frontiersin.orgnih.gov

Hetero-oligomers:

Capped Oligomers: A synthetic tetrasaccharide of perosamine has been capped with a D-rhamnose residue to create a pentasaccharide, demonstrating the assembly of hetero-oligomers. nih.govfsvps.gov.ru

Natural Heteropolysaccharides: Perosamine is also found in natural heteropolysaccharides. For example, the O-antigen of E. coli O157 features a repeating tetrasaccharide unit containing N-acetyl-perosamine linked to L-fucose. researchgate.net

| Oligosaccharide Type | Linkage | Monomers | Associated Organism/Antigen | Reference |

|---|---|---|---|---|

| Homo-oligomer | α-(1→2) | N-formyl-D-perosamine | Brucella A-antigen | rsc.orgcdnsciencepub.com |

| Homo-oligomer | α-(1→3) | N-formyl-D-perosamine | Brucella M-antigen | frontiersin.orgnih.gov |

| Homo-oligomer | α-(1→2) | N-(3-deoxy-L-glycero-tetronoyl)-D-perosamine | Vibrio cholerae O1 | nih.gov |

| Hetero-oligomer | α-(1→3) perosamine links | N-formyl-D-perosamine, D-rhamnose | Synthetic Antigen | nih.govfsvps.gov.ru |

| Hetero-oligomer | Multiple | N-acetyl-D-perosamine, L-fucose, D-glucose, N-acetyl-D-galactosamine | E. coli O157 | researchgate.net |

Regioselective and Stereoselective Glycosidic Bond Formation

Synthesis of Nucleotide-Linked this compound Analogues as Biochemical Probes

In nature, sugars are activated for transfer by being linked to a nucleotide diphosphate (B83284), such as guanosine (B1672433) diphosphate (GDP). nih.gov The synthesis of these nucleotide-linked sugars is paramount for studying the enzymes involved in polysaccharide biosynthesis, such as glycosyltransferases.

The biosynthesis of GDP-D-perosamine has been well-characterized and harnessed for in vitro synthesis. nih.govnih.gov The pathway typically starts from GDP-α-D-mannose and involves two key enzymatic steps. This chemoenzymatic approach allows for the production of GDP-perosamine and its analogues on a useful scale for biochemical studies. core.ac.uk

Key Enzymes in GDP-D-perosamine Synthesis:

| Enzyme Name | Abbreviation | Gene Name (example) | Reaction Catalyzed | Reference |

|---|---|---|---|---|

| GDP-D-mannose 4,6-dehydratase | GMD | rfbD | GDP-D-mannose → GDP-4-keto-6-deoxy-D-mannose | nih.govnih.gov |

| GDP-perosamine synthase | PerA | rfbE / perA | GDP-4-keto-6-deoxy-D-mannose → GDP-D-perosamine | nih.govcore.ac.uk |

| GDP-perosamine N-acetyltransferase | PerB | perB | GDP-D-perosamine → GDP-N-acetyl-D-perosamine | core.ac.uk |

This enzymatic machinery has been exploited to create novel biochemical probes. For example, researchers have synthesized a novel GDP-linked sugar, GDP-4-amino-3,4,6-trideoxy-D-mannose . nih.govacs.org This was achieved by using an enzyme from a different pathway (ColD, a 3-dehydratase) to create an unnatural substrate, GDP-4-keto-3,6-dideoxymannose. This intermediate was then successfully aminated by GDP-perosamine synthase, demonstrating the enzyme's substrate flexibility and providing a new tool for probing glycosyltransferase specificity. wisc.edunih.govacs.org

Design and Synthesis of this compound Derivatives for Glycobiological Research

Beyond the synthesis of the core monosaccharide and its simple oligomers, significant effort has been directed toward designing and synthesizing derivatives with tailored properties for specific research applications.

One major area is the development of synthetic antigens for diagnostics. The perosamine oligosaccharides described previously are often synthesized with a functionalized linker or spacer arm at the reducing end. nih.govfsvps.gov.ru For example, a 3-aminopropyl spacer can be introduced to allow for covalent attachment of the oligosaccharide to carrier proteins or solid surfaces, which is essential for developing tools like ELISA-based diagnostic assays. nih.govfsvps.gov.ru

Another powerful application is the generation of novel bioactive compounds through synthetic biology. The genes for perosamine biosynthesis and transfer have been cloned from the producer of the antibiotic perimycin (B1143787) (Streptomyces aminophilus). ucd.ie These genes were then introduced into the producer of the antifungal agent amphotericin B, which normally contains the sugar mycosamine. This "glycosylation engineering" approach led to the biosynthesis of perosaminyl-amphoteronolide B , a novel antibiotic derivative. ucd.ie Such glycorandomization strategies, where the sugar moiety on a natural product is altered, are a promising avenue for drug discovery, potentially leading to compounds with improved properties. mdpi.com

Advanced Analytical and Methodological Approaches in 4 Amino 4,6 Dideoxy D Mannose Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Complex Glycans (e.g., NMR, Mass Spectrometry)

The precise structural determination of complex glycans containing 4-amino-4,6-dideoxy-D-mannose relies heavily on high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the anomeric configuration, linkage positions, and sequence of monosaccharides within a polysaccharide. acs.orgcdnsciencepub.com In the study of the O-specific polysaccharide of Aeromonas hydrophila strain JCM 3968, 1D and 2D NMR techniques were instrumental. researchgate.netmdpi.com The low-field region of the ¹H NMR spectrum revealed key signals for anomeric protons, while the high-field region showed signals for N-acetyl and methyl groups of the 6-deoxy sugars. mdpi.com Two-dimensional experiments such as DQF-COSY, TOCSY, NOESY, HSQC, and HMBC were used to assign all proton and carbon resonances, ultimately revealing the sequence of sugars in the polysaccharide chains. mdpi.com For instance, in the O-polysaccharide of Aeromonas veronii bv. sobria strain K557, which also contains l-perosamine, ¹H and ¹³C NMR spectroscopy were used to establish the structures of two different O-polysaccharides. mdpi.com

Mass Spectrometry (MS) , particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is a powerful tool for determining the molecular weight of glycans and their repeating units. researchgate.netresearchgate.net In the analysis of the lipopolysaccharide (LPS) from A. hydrophila JCM 3968, MALDI-TOF MS revealed the composition of the core oligosaccharide and the O-antigen repeating unit. researchgate.netmdpi.com The mass difference between ion peaks in the spectrum corresponded to the mass of the O-polysaccharide repeating unit, confirming the composition determined by NMR. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is also employed for the compositional analysis of polysaccharides after hydrolysis and derivatization, allowing for the identification of individual monosaccharides like this compound. mdpi.commdpi.com

Table 1: Spectroscopic Data for this compound Containing Glycans

| Technique | Organism | Key Findings | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Aeromonas hydrophila JCM 3968 | Determined the structure of two O-polysaccharides containing N-acetyl-l-perosamine (l-Rhap4NAc). | researchgate.netmdpi.com |

| MALDI-TOF MS | Aeromonas hydrophila JCM 3968 | Confirmed the composition of the core oligosaccharide and the O-antigen repeating unit. | researchgate.netmdpi.com |

| ¹H and ¹³C NMR | Aeromonas veronii bv. sobria K557 | Elucidated the structures of two O-polysaccharides composed of l-perosamine. | mdpi.com |

| ¹H NMR | Pseudomonas maltophilia 555 | Showed the presence of three parts 4-acetamido-4,6-dideoxy-D-mannose in the O-chain repeating unit. | nih.gov |

| ¹H NMR | GDP-4-amino-3,4,6-trideoxy-D-mannose | Confirmed the structure of this novel enzymatically synthesized sugar. | wisc.edu |

Chromatographic and Electrophoretic Methods for Isolation and Purity Assessment

The isolation and purification of this compound and its derivatives from complex biological mixtures are critical steps for their structural and functional characterization.

Chromatographic methods are central to this process. Gel-permeation chromatography is frequently used to separate the O-antigen from the core oligosaccharide after mild acid hydrolysis of the lipopolysaccharide. researchgate.netmdpi.com High-performance liquid chromatography (HPLC) is another key technique. For example, in the enzymatic synthesis of a novel GDP-linked sugar, GDP-4-amino-3,4,6-trideoxy-D-mannose, HPLC was used to monitor the reaction and purify the product, which showed a distinct retention time. wisc.edu

Electrophoretic methods , such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), are used to analyze the lipopolysaccharide profile of bacterial strains. mdpi.com This technique allows for the visualization of both smooth (S-LPS, with O-antigen) and rough (R-LPS, without O-antigen) forms of LPS, providing an initial assessment of O-antigen presence and chain length distribution. mdpi.com Paper electrophoresis has also been used in the identification of unusual amino sugars in Salmonella species. asm.org

Table 2: Chromatographic and Electrophoretic Methods in this compound Research

| Method | Application | Organism/Compound | Reference |

|---|---|---|---|

| Gel-Permeation Chromatography | Separation of O-antigen from core oligosaccharide. | Aeromonas hydrophila JCM 3968 | researchgate.netmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Monitoring enzymatic reactions and product purification. | GDP-4-amino-3,4,6-trideoxy-D-mannose | wisc.edu |

| SDS-PAGE | Analysis of LPS profile and O-antigen presence. | Aeromonas veronii bv. sobria K557 | mdpi.com |

| Gas-Liquid Chromatography (GLC) | Identification of monosaccharide components. | Pseudomonas maltophilia 555 | cdnsciencepub.com |

Application of Chemoenzymatic Synthesis for Glycoconjugate Assembly and Enzyme Mechanism Studies

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high specificity of enzymatic reactions to construct complex glycoconjugates and to probe enzyme mechanisms. escholarship.org

This approach has been pivotal in studying the enzymes involved in the biosynthesis of GDP-perosamine. For example, by purifying the product of the enzyme ColD (GDP-4-keto-3,6-dideoxymannose) and reacting it with GDP-perosamine synthase, researchers were able to synthesize a novel sugar, GDP-4-amino-3,4,6-trideoxy-D-mannose. acs.orgwisc.edu This experiment not only produced a new compound but also provided insights into the substrate flexibility of GDP-perosamine synthase. acs.org

Furthermore, chemoenzymatic strategies are being developed to create "glycorandomized" libraries of natural products. This involves using substrate-flexible enzymes to attach various sugars, including derivatives of this compound, to an acceptor molecule, which can lead to the discovery of new bioactive compounds. researchgate.net The synthesis of tri-, tetra-, and pentasaccharide fragments of the Brucella A and M antigens, which are homopolymers of 4-formamido-4,6-dideoxy-D-mannose, has been achieved using a strategy based on thioglycoside intermediates. rsc.org

Genetic Engineering and Synthetic Biology Platforms for Metabolic Pathway Elucidation and Redesign

Genetic engineering and synthetic biology offer powerful tools to elucidate and redesign the metabolic pathways responsible for the biosynthesis of this compound.

The biosynthesis of GDP-perosamine begins with GDP-mannose, which is converted to GDP-4-keto-6-deoxymannose. ucd.ie The final step is a transamination catalyzed by a perosamine synthase. researchgate.netucd.ie By cloning and expressing the genes encoding these enzymes, it is possible to produce them in larger quantities for in vitro studies and to engineer host strains for the production of novel glycoconjugates. wisc.edupnas.org

For instance, the perosamine synthase gene (perDII) and the perosaminyltransferase gene (perDI) from Streptomyces aminophilus were introduced into Streptomyces nodosus, the producer of amphotericin B. ucd.ieucd.ie This resulted in the engineered biosynthesis of perosaminyl-amphoteronolide B, demonstrating the potential to alter the glycosylation of natural products to create new derivatives with potentially improved properties. researchgate.netucd.ie This work highlights how understanding the genetic basis of this compound biosynthesis can be leveraged to generate novel bioactive molecules.

Research Perspectives and Future Directions in 4 Amino 4,6 Dideoxy D Mannose Glycobiology

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The canonical biosynthetic pathway for the activated form of D-perosamine, guanosine (B1672433) diphosphate (B83284) (GDP)-D-perosamine, is understood to proceed from the central metabolite GDP-α-D-mannose. This conversion is accomplished through a two-step enzymatic sequence. encyclopedia.pubucd.ie First, a 4,6-dehydratase catalyzes the formation of GDP-4-keto-6-deoxy-α-D-mannose. nih.govencyclopedia.pub This intermediate is then converted to GDP-D-perosamine by a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase, known as GDP-perosamine synthase (EC 2.6.1.102). nih.govnih.govqmul.ac.uk

Despite this foundational knowledge, significant opportunities exist for discovering novel enzymatic activities and pathway variations. For instance, in the biosynthesis of the related sugar mycosamine, a 3,4-ketoisomerization of the GDP-4-keto-6-deoxy-α-D-mannose intermediate is required. researchgate.net Evidence suggests this isomerization may occur spontaneously without enzymatic catalysis, raising questions about whether non-enzymatic steps could also play a role in other deoxysugar pathways, including that of perosamine under specific cellular conditions. ucd.ie

Furthermore, the diversity of perosamine derivatives found in nature points to the existence of undiscovered tailoring enzymes. The O-polysaccharides of Brucella species, for example, contain N-formylated D-perosamine. fsvps.gov.rufrontiersin.org The enzyme responsible, WbkC, has been identified as an N-formyltransferase that acts on GDP-D-perosamine. ebi.ac.uk Similarly, the O-antigen of Vibrio cholerae O1 features D-perosamine acylated with 3-deoxy-L-glycero-tetronic acid, and other bacteria utilize N-acetyl groups, indicating a broader family of acyltransferases is yet to be fully characterized. mdpi.comnih.gov The discovery of the rare L-isomer of perosamine (4-amino-4,6-dideoxy-L-mannose) in Aeromonas hydrophila suggests the existence of novel epimerases or a completely distinct biosynthetic pathway for this enantiomer. mdpi.comresearchgate.net

Future research will likely focus on genome mining and biochemical characterization to identify these novel enzymes. Such studies will not only expand our fundamental understanding of carbohydrate biosynthesis but also provide new biocatalysts for synthetic biology applications.

Elucidation of Novel Biological Functions in Diverse Organisms

The primary biological role attributed to 4-amino-4,6-dideoxy-D-mannose is its function as a key structural determinant of bacterial O-antigens. nih.govglycoscience.ruacs.org As part of the outermost layer of Gram-negative bacteria, the O-antigen is a major virulence factor and a primary target of the host immune system. The incorporation of unusual sugars like D-perosamine creates significant structural diversity, which helps bacteria to evade host immune responses. vulcanchem.comglycoscience.ru For instance, the O-antigens of pathogenic bacteria like Vibrio cholerae O1, the causative agent of cholera, and Escherichia coli O157:H7 contain D-perosamine or its derivatives, contributing to their serological specificity. nih.govacs.orgwisc.edu The unique structure of the L-perosamine-containing O-polysaccharide in Aeromonas hydrophila serogroup O6 is believed to confer a survival advantage by allowing the bacterium to avoid antibodies targeting more common D-configured sugars. vulcanchem.commdpi.com

Beyond its role in bacterial cell surfaces, D-perosamine is also a component of polyene macrolide antibiotics, such as perimycin (B1143787), produced by Streptomyces species. ucd.ieresearchgate.net In these molecules, the sugar moiety is often essential for biological activity.

The discovery of a related sugar, 4-amino-4,6-dideoxy-D-glucose (viosamine), in the giant DNA virus Mimivirus suggests that the biological roles of 4-amino-dideoxyhexoses may extend beyond bacteria. researchgate.net The virus encodes its own pathway for viosamine synthesis, indicating the importance of this sugar for its life cycle, potentially in the glycosylation of the fibers covering the viral surface. researchgate.net This finding opens up the possibility that other viruses and diverse microorganisms may utilize perosamine or related sugars for novel biological functions that are yet to be discovered. Future research should aim to survey a wider range of organisms to identify new glycoconjugates containing this sugar and elucidate their functional significance in processes such as host-pathogen interactions, signaling, and environmental adaptation.

Engineering of Microbial Glycosylation Systems for Synthetic Glycoconjugate Production

The growing understanding of D-perosamine biosynthesis has paved the way for the bioengineering of microbial systems to produce novel or enhanced glycoconjugates. This field, often termed "glycoengineering," aims to harness and manipulate biosynthetic pathways to create valuable molecules.

A key achievement in this area has been the establishment of systems for the in vitro and in vivo production of the activated sugar donor, GDP-D-perosamine. By cloning and overexpressing the genes for the dehydratase (rfbD) and aminotransferase (rfbE) from Vibrio cholerae O1 in E. coli, researchers have successfully established enzymatic synthesis of GDP-D-perosamine. nih.gov This provides a foundational platform for supplying the building block needed for glycosylation reactions.

This platform has been leveraged for the creation of novel antibiotics. For example, researchers have successfully engineered the biosynthesis of a new analogue of the antifungal drug amphotericin B. ucd.ieresearchgate.net By introducing the perosamine synthase (perDII) and a modified perosaminyltransferase (perDI) from the perimycin-producing Streptomyces aminophilus into the amphotericin B producer Streptomyces nodosus, they generated 19-(O)-perosaminyl-amphoteronolide B. ucd.ieresearchgate.net This demonstrated the feasibility of altering the glycosylation patterns of complex natural products to generate new chemical diversity for drug discovery.

Furthermore, combining enzymes from different pathways has led to the production of entirely new sugar structures. By reacting the product of GDP-4-keto-6-deoxy-D-mannose-3-dehydratase (ColD) with GDP-perosamine synthase, scientists have enzymatically synthesized a novel GDP-linked trideoxysugar, GDP-4-amino-3,4,6-trideoxy-D-mannose. nih.govacs.orgpdbj.org This highlights the potential of enzymatic and microbial systems to generate unnatural sugar donors for incorporation into various scaffolds. Future efforts will likely focus on expanding the toolbox of glycosyltransferases that can utilize GDP-D-perosamine and engineering host strains to improve the efficiency and yield of these synthetic glycoconjugates.

Development of this compound-Based Molecular Tools for Glycobiological Studies

The synthesis of defined oligosaccharides containing this compound is providing powerful molecular tools for investigating complex biological processes, particularly in immunology and diagnostics. The O-polysaccharide of Brucella, a homopolymer of N-formyl-D-perosamine, is the primary antigen used in serological tests for brucellosis. fsvps.gov.ruacs.org However, cross-reactivity with other bacteria that possess similar sugar structures, such as Yersinia enterocolitica O:9, can lead to false-positive results. acs.org

To address this and to better understand the immune response to Brucella, chemists have developed synthetic strategies to assemble defined oligosaccharide fragments of the Brucella A and M antigens. acs.orgrsc.org These synthetic glycans, which feature specific arrangements of α-(1→2) and α-(1→3) linkages between N-formyl-D-perosamine units, can be used as highly specific antigens in diagnostic assays like ELISA to improve accuracy and differentiate infected from vaccinated animals (DIVA). fsvps.gov.ruacs.org

Similarly, synthetic oligosaccharide fragments of the Vibrio cholerae O1 O-specific polysaccharide have been created. nih.gov These molecules, consisting of repeating perosamine units acylated with a tetronic acid derivative, are crucial tools for probing the antibody response to cholera infection. nih.gov By conjugating these synthetic haptens to carrier proteins like bovine serum albumin (BSA), researchers can create glycoconjugates to study the immunogenicity of different parts of the O-antigen and to develop potential subunit vaccines. nih.govacs.org These synthetic approaches allow for precise control over the structure and purity of the carbohydrate antigen, which is a significant advantage over using heterogeneous polysaccharides isolated from bacteria. The development of these molecular probes is essential for advancing our understanding of carbohydrate-protein interactions and for the rational design of new diagnostics and vaccines.

常见问题

Basic: What is the structural role of 4-amino-4,6-dideoxy-D-mannose in bacterial polysaccharides?

Answer:

D-Perosamine is a key component of lipopolysaccharide (LPS) O-antigens in Gram-negative bacteria, such as Vibrio cholerae O1 and Escherichia coli O157:H6. It contributes to antigenic diversity and immune evasion by forming homopolymers or heteropolymers with other sugars. For example, in V. cholerae, D-PerNAc is decorated with (S)-2,4-dihydroxybutyryl or N-acetyl groups, which influence host-pathogen interactions .

Methodological Insight:

- Structural Confirmation : Use mild acid hydrolysis of LPS followed by gel-permeation chromatography (GPC) to isolate O-polysaccharides. Analyze via GLC-MS and compare retention times with authentic standards .

Advanced: How can X-ray crystallography resolve conformational ambiguities in D-perosamine-containing enzymes?

Answer:

GDP-perosamine synthase, which catalyzes D-perosamine biosynthesis, has been structurally characterized at 1.8 Å resolution (PDB ID: 3BN1). Crystallography reveals substrate-binding pockets and catalytic residues (e.g., Tyr 136 and Arg 215), enabling rational mutagenesis to study enzyme specificity .

Methodological Insight:

- Crystallization : Co-crystallize the enzyme with GDP and 4-keto-6-deoxy-D-mannose. Use synchrotron radiation for high-resolution data collection. Validate electron density maps with software like PHENIX .

Basic: What are common synthetic routes for this compound derivatives?

Answer:

Chemical synthesis often starts with D-fucose or D-rhamnose. For example, Stevens et al. (1968) synthesized perosamine derivatives via epimerization and azide displacement reactions .

Methodological Insight:

- Key Steps : Protect hydroxyl groups with benzyl ethers, introduce amino groups via azide intermediates (e.g., 2,4-diazido-2,4,6-trideoxy-mannose), and reduce to amines using catalytic hydrogenation .

Advanced: How do enzymatic and chemical synthesis methods compare for producing D-perosamine analogs?

Answer:

Enzymatic synthesis (e.g., Mimivirus UDP-viosamine pathway) offers stereochemical precision but limited scalability. Chemical synthesis allows broader analog diversity but requires protecting-group strategies. For example, GDP-perosamine synthase can be engineered for substrate flexibility, while chemical routes enable N-acylation .

Methodological Insight:

- Enzymatic Optimization : Use pyridoxal phosphate-dependent aminotransferases (e.g., Mimivirus L136) for stereospecific amination. Monitor reactions via HPLC-MS .

Basic: What analytical techniques confirm D-perosamine identity in polysaccharides?

Answer:

Combine hydrolysis (2M HCl, 100°C, 4h), derivatization to alditol acetates, and analysis via GLC-MS. Compare fragmentation patterns with standards (e.g., Citrobacter gillenii O9a,9b polysaccharide) .

Methodological Insight:

- Quantification : Use internal standards (e.g., myo-inositol) and calculate molar ratios via peak area integration .

Advanced: How can conflicting reports on amino sugar composition in bacterial LPS be resolved?

Answer:

Discrepancies (e.g., D-perosamine vs. D-glucovinose in Vibrio cholerae) arise from strain-specific glycosylation. Resolve via:

Comparative Genomics : Identify GDP-perosamine synthase homologs in bacterial genomes.

NMR Analysis : Use 2D HSQC and COSY to distinguish sugar spin systems (e.g., δ~1.3 ppm for H-6 of D-PerNAc) .

Basic: How does D-perosamine biosynthesis differ from related deoxyamino sugars?

Answer:

GDP-perosamine synthase converts GDP-4-keto-6-deoxy-D-mannose to GDP-D-perosamine via a PLP-dependent transamination. Contrast with GDP-fucose synthesis, which involves epimerization and reduction .

Methodological Insight:

- Enzyme Assays : Monitor NADPH consumption (340 nm) for reductase activity or use radiolabeled substrates (e.g., ¹⁴C-glutamate) for aminotransferases .

Advanced: What strategies validate D-perosamine’s role in bacterial virulence?

Answer:

Gene Knockout : Delete per (GDP-perosamine synthase) in V. cholerae and assess colonization in animal models.

Immunoassays : Compare antibody reactivity to wild-type vs. Δper LPS using ELISA or Western blot .

Data Example :

| Strain | O-Antigen Structure | LD₅₀ (Mouse Model) |

|---|---|---|

| Wild-type | D-PerNAc-(α1→2)-homopolymer | 10⁶ CFU |

| Δper | Truncated core oligosaccharide | >10⁸ CFU |

Basic: How is D-perosamine distinguished from isomers like D-quinovosamine?

Answer:

Use NMR spectroscopy:

- D-PerNAc : C-4 amino group (δ~50 ppm in ¹³C NMR), H-4 axial proton (J~3 Hz).

- D-Quinovosamine : C-2 amino group (δ~55 ppm), equatorial H-2 (J~10 Hz) .

Advanced: How can glycomics approaches map D-perosamine distribution in bacterial glycans?

Answer:

Integrate:

MALDI-TOF-MS : Profile intact glycans with permethylation to enhance ionization.

Bioinformatics : Use tools like GlyTouCan to annotate glycocode databases.

Lectins : Employ Perosamine-specific lectins (e.g., Brucella OPS-binding antibodies) for spatial mapping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。